2,4-Dichloro-6-methoxyquinolin-7-ol
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Overview
Description
2,4-Dichloro-6-methoxyquinolin-7-ol is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2,4-Dichloro-6-methoxyquinolin-7-ol typically involves the reaction of 2,4-dichloroquinoline with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,4-Dichloro-6-methoxyquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichloro-6-methoxyquinolin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methoxyquinolin-7-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloro-6-methoxyquinolin-7-ol can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound is used as an intermediate in the synthesis of bioactive molecules.
4-Chloro-6-methoxyquinoline: It is another derivative of quinoline with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H7Cl2NO2 |
---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
2,4-dichloro-6-methoxyquinolin-7-ol |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-9-2-5-6(11)3-10(12)13-7(5)4-8(9)14/h2-4,14H,1H3 |
InChI Key |
IKTKECLFSZEHHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)O |
Origin of Product |
United States |
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